molecular formula C14H10F3NO3 B2560927 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene CAS No. 179248-78-3

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B2560927
CAS No.: 179248-78-3
M. Wt: 297.233
InChI Key: BUTRFGVPQBOTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene (CAS 179248-78-3) is a high-purity chemical compound supplied for research and further manufacturing applications. This benzene derivative, with the molecular formula C₁₄H₁₀F₃NO₃ and a molecular weight of 297.23 g/mol, is characterized by the presence of benzyloxy, nitro, and trifluoromethyl functional groups. Its specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery efforts. Recent scientific investigations have exploited this compound and its structural analogs in the development of small-molecule inhibitors targeting protein aggregation pathologies. Specifically, derivatives containing the 2-nitro-4-trifluoromethylphenyl fragment have been identified as potential agents to interfere with the fibril aggregation of alpha-Synuclein (α-Syn), a key pathological hallmark in Parkinson's disease and other synucleinopathies . The incorporation of such fragments can contribute to profitable hydrophobic interactions and hydrogen bonding within the β-sheet architecture of protein fibrils, potentially hampering their oligomerization . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information, which is typically sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-nitro-4-phenylmethoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)12-8-11(6-7-13(12)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTRFGVPQBOTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 4-(benzyloxy)-2-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 4-(Benzyloxy)-1-amino-2-(trifluoromethyl)benzene.

    Substitution: Various substituted benzenes depending on the nucleophile used.

    Oxidation: 4-(Benzyloxy)benzaldehyde, 4-(Benzyloxy)benzoic acid.

Scientific Research Applications

Scientific Research Applications

The compound has found diverse applications across several scientific domains:

Medicinal Chemistry

  • Drug Development : 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene serves as a precursor in the synthesis of pharmaceuticals that exhibit enhanced bioactivity due to the presence of the trifluoromethyl group, which can improve pharmacokinetic properties .
  • Antimicrobial Agents : Research indicates that compounds with similar structures show potential as antimicrobial agents against various pathogens, including fungi and bacteria .

Material Science

  • Liquid Crystals : The compound's unique electronic properties make it suitable for use in the development of liquid crystal materials, which are essential in display technologies .
  • Dyes and Pigments : Its vibrant color properties allow it to be utilized in the manufacture of dyes and pigments for industrial applications .

Agricultural Chemistry

  • Pesticides : Compounds derived from this compound are being investigated for their efficacy as fungicides and herbicides . The synthesis of substituted phenoxyphenyl ketones from this compound has shown promising results in enhancing fungicidal activity against various plant pathogens .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted on the synthesis of N-benzoyl derivatives demonstrated that compounds containing the trifluoromethyl group exhibited significant activity against Plasmodium falciparum, indicating potential applications in antimalarial drug development .

Case Study 2: Liquid Crystal Applications

Research published by Vanderbilt University highlighted the successful incorporation of benzyloxy derivatives into liquid crystal formulations, showcasing their utility in electronic displays due to their favorable thermal and optical properties .

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
Medicinal ChemistryDrug development with enhanced bioactivityAntimicrobial agents
Material ScienceDevelopment of liquid crystalsLiquid crystal displays
Agricultural ChemistrySynthesis of fungicidesSubstituted phenoxyphenyl ketones

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene depends on the specific application and the chemical reactions it undergoes. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Positioning and Electronic Effects

The positions and types of substituents critically differentiate this compound from analogues:

a. 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
  • Formula: C₈H₄F₅NO₃
  • Substituents: 4-OCHF₂, 2-NO₂, 1-CF₃
  • Key Differences: The difluoromethoxy group at position 4 reduces steric hindrance compared to benzyloxy but increases fluorination, enhancing electronegativity. Nitro at position 2 (vs. Lower molecular weight (257.11 g/mol vs. 297.23 g/mol) may improve volatility but reduce thermal stability .
b. 1-(Benzyloxy)-4-(trifluoromethyl)benzene
  • Formula : C₁₄H₁₁F₃O
  • Substituents : 1-OBn, 4-CF₃
  • Key Differences: Absence of the nitro group simplifies redox behavior. Electrochemical studies show a single oxidation wave at +1.05 V (pH 3), attributed to the trifluoromethyl group .
c. OT-1102 (1-BnO-2-Br-4-CF₃-benzene)
  • Formula : C₁₄H₁₁BrF₃O
  • Substituents : 1-OBn, 2-Br, 4-CF₃
  • Key Differences :
    • Bromine at position 2 enables nucleophilic substitution reactions, unlike the nitro group in the target compound.
    • Higher molecular weight (333.14 g/mol) and bromine’s polarizability may increase density and intermolecular interactions .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes
4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene C₁₄H₁₀F₃NO₃ 297.23 Not reported High electron withdrawal, redox activity, agrochemical potential
(E)-1-nitro-2-(2-phenylethenyl)benzene C₁₄H₁₁NO₂ 225.25 73 Conjugated styryl group enhances UV absorption
4-Benzyloxyaniline hydrochloride C₁₃H₁₄ClNO 247.71 Not reported Electron-donating amine vs. nitro, altering reactivity

Biological Activity

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene is a nitroaromatic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of both nitro and trifluoromethyl groups suggests significant biological activity, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H10F3NO3
  • IUPAC Name : this compound

This structure indicates a complex interaction of functional groups that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is relatively limited, but several studies highlight potential areas of application:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. For instance, nitroimidazoles have shown efficacy against various pathogens, suggesting that similar mechanisms may be exploitable in this compound .
  • Anticancer Potential : Compounds containing trifluoromethyl and nitro groups have been investigated for their ability to inhibit cancer cell proliferation. The electronic effects of these substituents can enhance the reactivity towards biological targets, potentially leading to anticancer activity .
  • Inflammatory Response Modulation : The presence of a benzyloxy group may influence the compound's ability to modulate inflammatory pathways, similar to other aryloxy phenols which have shown promise in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Nitroreduction : Nitro groups can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against tumor cells.
  • Electrophilic Character : The trifluoromethyl group introduces significant electrophilic character, which could facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially disrupting cellular functions.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insights into its potential:

  • A study on related nitro compounds demonstrated significant antibacterial activity against Leishmania donovani, suggesting that structural similarities could yield comparable results for this compound .
  • Research on m-aryloxy phenols has shown that they can inhibit nitric oxide synthase (NOS) isozymes, indicating potential applications in managing conditions linked to excessive nitric oxide production .

Table 1: Comparison of Biological Activities of Related Nitro Compounds

Compound NameActivity TypeIC50 (μM)References
NitroimidazoleAntibacterial0.006 - 0.024
Aryloxy PhenolNOS InhibitionLow micromolar
This compoundPotential AnticancerTBDThis Study

Q & A

Q. How can researchers optimize the synthesis of 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene while minimizing mutagenic byproducts?

Methodological Answer:

  • Reaction Scaling: Perform reactions on a small scale (e.g., 125 mmol) to monitor intermediates and byproducts effectively .
  • Hazard Mitigation: Conduct DSC (Differential Scanning Calorimetry) to assess decomposition risks of intermediates and Ames testing to evaluate mutagenicity of byproducts. Use sodium pivalate or sodium carbonate to neutralize acidic byproducts .
  • Purification: Employ column chromatography (e.g., silica gel with dichloromethane/pentane gradients) to isolate the target compound from impurities. Monitor purity via HPLC or TLC .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., 255.03 g/mol) and fragmentation patterns using high-resolution MS (HRMS) .
  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions (e.g., benzyloxy, nitro, and trifluoromethyl groups). Compare chemical shifts with computational predictions .
  • X-ray Crystallography: Resolve ambiguities in nitro group orientation using single-crystal X-ray diffraction (e.g., as demonstrated in related benzophenone derivatives) .

Q. Table 1: Key Analytical Parameters

TechniqueParametersReference
HRMSExact mass: 253.95541 g/mol
19F^{19}F NMRδ ~ -60 ppm (CF3_3)
X-rayCrystallographic data (e.g., CCDC entry)

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model the molecule’s geometry and predict NMR shifts. Compare with experimental data to identify conformational mismatches (e.g., nitro group rotation) .
  • Solvent Effects: Account for solvent polarity in computational models (e.g., PCM solvent model for DMSO or CDCl3_3) to improve shift correlation .
  • Dynamic Effects: Perform variable-temperature NMR to detect restricted rotation of substituents (e.g., hindered nitro group) .

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic aromatic substitution (SN _NN​Ar) reactions?

Methodological Answer:

  • Reactivity Mapping: Use Fukui indices (DFT-based) to predict electrophilic sites. The nitro and trifluoromethyl groups likely activate the benzene ring at specific positions .
  • Transition State Analysis: Locate transition states for SN _NAr using QM/MM methods (e.g., Gaussian with ONIOM) to model steric effects from the benzyloxy group .
  • Kinetic Studies: Perform stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., thiols or amines) under varying conditions .

Q. How should researchers address conflicting data in thermal stability assessments during scale-up?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures and compare with DSC data to identify exothermic events .
  • Scale-Dependent Stability: Test thermal stability at 10% and 50% reaction scales. Use adiabatic calorimetry (e.g., ARC) to assess runaway reaction risks .
  • Mitigation Strategies: Add stabilizers (e.g., urea derivatives) or optimize reaction solvents (e.g., acetonitrile vs. DMF) to suppress decomposition .

Safety and Compliance Questions

Q. What protocols are critical for safe handling and waste disposal of nitroaromatic intermediates?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, chemical-resistant aprons, and fume hoods with HEPA filters to minimize exposure to mutagenic intermediates .
  • Waste Segregation: Collect nitro-containing waste separately in labeled containers. Neutralize acidic residues with sodium bicarbonate before disposal .
  • Emergency Protocols: Train personnel on spill response (e.g., absorbents like vermiculite) and first-aid measures (e.g., eye irrigation with saline) .

Data Contradiction Analysis

Q. How to interpret conflicting literature reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

  • Solvent Screening: Use a standardized protocol (e.g., shake-flask method at 25°C) to measure solubility in DMSO, DMF, and acetonitrile. Compare with literature values .
  • Impurity Effects: Analyze batches via GC-MS to detect trace impurities (e.g., residual benzyl chloride) that may alter solubility .
  • Crystallinity Impact: Assess amorphous vs. crystalline forms via PXRD. Amorphous forms often exhibit higher solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.